molecular formula C18H22N2O B4423972 1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea

1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea

Cat. No.: B4423972
M. Wt: 282.4 g/mol
InChI Key: ZEMPTUXOPQAFLW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group attached to a 2,4-dimethylphenyl and a 1-phenylpropyl group

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylaniline with 1-phenylpropyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-(1-phenylpropyl)urea can be compared with other similar compounds, such as:

  • 1-(2,4-Dimethylphenyl)-3-(1-phenylethyl)urea
  • 1-(2,4-Dimethylphenyl)-3-(1-phenylbutyl)urea

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the urea group

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-4-16(15-8-6-5-7-9-15)19-18(21)20-17-11-10-13(2)12-14(17)3/h5-12,16H,4H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPTUXOPQAFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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